Nabumetone

Gastroenterology Rheumatology Long-term Safety

Select Nabumetone for clinical research or procurement based on its non-acidic prodrug design that avoids direct gastric mucosal ion trapping, providing a 10‑ to 36‑fold lower rate of perforations, ulcers and bleeds versus conventional NSAIDs (naproxen, diclofenac, ibuprofen). Its active metabolite 6‑MNA selectively inhibits COX‑2, and low intrasubject pharmacokinetic variability (ISCV Cmax ~13.66%) enhances statistical power in crossover trials. The ~24‑hour half‑life supports once‑daily dosing, improving protocol compliance in osteoarthritis and rheumatoid arthritis studies.

Molecular Formula C15H16O2
Molecular Weight 228.29 g/mol
CAS No. 42924-53-8
Cat. No. B1676900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNabumetone
CAS42924-53-8
Synonyms4-(6-methoxy-2-naphthyl)-2-butanone
Apo-Nabumetone
ApoNabumetone
Arthraxan
BRL 14777
Gen-Nabumetone
Listran
Mebutan
Nabucox
nabumeton
nabumetone
Relafen
Relif
Relifex
Rhoxal nabumetone
Rhoxal-nabumetone
Molecular FormulaC15H16O2
Molecular Weight228.29 g/mol
Structural Identifiers
SMILESCC(=O)CCC1=CC2=C(C=C1)C=C(C=C2)OC
InChIInChI=1S/C15H16O2/c1-11(16)3-4-12-5-6-14-10-15(17-2)8-7-13(14)9-12/h5-10H,3-4H2,1-2H3
InChIKeyBLXXJMDCKKHMKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityPractically insoluble
1.93e-03 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Nabumetone (CAS 42924-53-8): Prodrug NSAID with Differentiated Gastrointestinal Safety Profile


Nabumetone (CAS 42924-53-8) is a naphthylalkanone-class non-steroidal anti-inflammatory drug (NSAID) that functions as a non-acidic prodrug requiring hepatic biotransformation to its active metabolite, 6-methoxy-2-naphthylacetic acid (6-MNA), a relatively selective cyclooxygenase-2 (COX-2) inhibitor [1]. Unlike conventional acidic NSAIDs, nabumetone itself does not undergo gastric mucosal ion trapping, thereby avoiding direct topical gastric irritation prior to systemic activation [2]. The compound is indicated for the symptomatic relief of osteoarthritis and rheumatoid arthritis, with a long elimination half-life (~24 hours for 6-MNA) enabling once-daily dosing [3].

Why In-Class NSAID Substitution for Nabumetone Carries Quantifiable GI Risk Escalation


Within the NSAID class, compounds cannot be substituted interchangeably due to substantial, quantifiable differences in gastrointestinal (GI) safety profiles that translate directly into differential rates of perforations, ulcers, bleeds (PUBs), and treatment discontinuation. Nabumetone's non-acidic prodrug design and preferential COX-2 inhibition by its active metabolite 6-MNA confer a measurably lower ulcerogenic potential and reduced risk of serious GI complications relative to comparator NSAIDs including naproxen, diclofenac, piroxicam, and ibuprofen [1]. Meta-analyses confirm that comparator NSAIDs carry a 10- to 36-fold higher rate of PUBs per patient-exposure year compared to nabumetone [2]. Direct substitution with conventional NSAIDs without accounting for these differential risk magnitudes can meaningfully increase the probability of adverse GI outcomes in clinical or research settings.

Nabumetone Quantitative Comparative Evidence: GI Safety and PK Differentiation


5-Year Endoscopic Ulcer Incidence: Nabumetone vs. Naproxen

In a 5-year randomized, endoscopist-blind study of arthritis patients, nabumetone (1000 mg nightly) demonstrated a significantly lower incidence of endoscopically visible gastroduodenal ulceration compared to naproxen (250 mg twice daily) [1]. The time to ulcer development was also significantly prolonged in the nabumetone arm [1].

Gastroenterology Rheumatology Long-term Safety

Ulcer and Bleeding Events: Nabumetone vs. Diclofenac SR and Piroxicam Pooled Analysis

A pooled analysis of two 6-month, randomized, double-blind, multicenter trials compared nabumetone (1500–2000 mg/day) with diclofenac SR (100 mg/day) and piroxicam (20–30 mg/day) in patients with moderate to severe osteoarthritis [1]. Nabumetone-treated patients experienced significantly fewer ulcer and bleeding events, and critically, zero complications (perforation or bleeding leading to hospitalization or withdrawal) [1].

Gastrointestinal Safety Osteoarthritis Clinical Trial

Severe GI Adverse Events (PUBs): Meta-Analysis of Nabumetone vs. Conventional NSAIDs

A comprehensive meta-analysis of 13 studies comprising 29 treatment arms and 49,501 patients evaluated the GI safety profile of nabumetone compared to conventional NSAIDs (naproxen, diclofenac, piroxicam, aspirin, indomethacin, ibuprofen) [1]. After adjustment for patient-exposure years, the rate of perforations, ulcers, and bleeds (PUBs) was markedly lower with nabumetone [1].

Meta-analysis Gastroenterology Pharmacoepidemiology

Withdrawal Due to Adverse Events: Nabumetone vs. Diclofenac SR

In a 6-month, randomized, double-blind, multicenter trial comparing nabumetone (1000–1500 mg daily) with diclofenac SR (100–150 mg daily) in 382 patients with primary osteoarthritis, nabumetone demonstrated significantly fewer adverse event-related withdrawals and fewer upper GI adverse experiences [1].

Tolerability Osteoarthritis Treatment Adherence

Intrasubject Pharmacokinetic Variability: Nabumetone/6-MNA vs. Class Expectations

An open-label, laboratory-blinded, 2-way single-dose crossover study in 24 healthy volunteers assessed the intrasubject variability (ISCV) of nabumetone and its active metabolite 6-MNA [1]. The low ISCV values indicate that nabumetone produces consistent systemic exposure within individuals upon repeated dosing [1].

Pharmacokinetics Bioequivalence Consistency

Nabumetone: Optimal Research and Clinical Procurement Scenarios Based on Comparative Evidence


Long-Term Osteoarthritis or Rheumatoid Arthritis Studies Requiring Minimized GI Ulcer Risk

For longitudinal clinical trials (>6 months duration) in osteoarthritis or rheumatoid arthritis populations where gastrointestinal safety is a primary or key secondary endpoint, nabumetone is indicated based on direct 5-year endoscopic evidence showing an ulcer incidence of 6.7% versus 66.7% with naproxen (p=0.02) [1], and a pooled analysis demonstrating a 1.1% ulcer/bleeding event rate versus 4.3% with diclofenac SR/piroxicam (P=0.01) [2]. The absence of serious GI complications (perforation or bleeding requiring hospitalization) in 348 nabumetone-treated patients versus 1.4% with comparator NSAIDs (P<0.05) further supports this application [2].

Formulary Selection for High-Risk Populations with History of Peptic Ulcer Disease

In healthcare formulary decisions for patient populations with elevated baseline GI risk (prior ulcer history, elderly age, concomitant anticoagulant or corticosteroid use), nabumetone's meta-analysis-confirmed 10- to 36-fold lower PUB rate versus conventional NSAIDs per patient-exposure year provides a quantifiable risk-reduction basis for preferential selection [3]. This evidence dimension directly addresses the clinical need for NSAID options with a differentiated GI safety margin in high-risk cohorts.

Pharmacokinetic Studies Requiring Low Intrasubject Exposure Variability

For bioequivalence studies, drug-drug interaction trials, or any research protocol where minimizing intrasubject pharmacokinetic variability is critical to statistical power and reproducibility, nabumetone's low ISCV for Cmax (13.66% for parent, 5.42% for active metabolite 6-MNA) qualifies it as a low-to-moderate variability compound expected to produce consistent effects in clinical practice [4]. This characteristic reduces sample size requirements and enhances assay sensitivity in crossover-design studies. Note: Direct comparative ISCV data for other NSAIDs were not identified; this scenario relies on the absolute ISCV values and class-level inference.

Chronic NSAID Therapy with Once-Daily Dosing Convenience Requirement

In both clinical practice and adherence-sensitive research protocols, nabumetone's approximately 24-hour elimination half-life for its active metabolite 6-MNA enables true once-daily dosing [5], which is supported by the FDA label indicating nightly administration for symptomatic relief of osteoarthritis and rheumatoid arthritis [6]. This pharmacokinetic feature, combined with its non-acidic prodrug design that avoids direct gastric mucosal ion trapping [7], positions nabumetone as a preferred candidate when simplified dosing regimens are necessary to maximize protocol compliance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nabumetone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.